REACTION_CXSMILES
|
I.[PH2](O)=O.C(OC(=O)C)(=O)C.[CH3:12][C:13]1[NH:14][CH:15]=[C:16]([CH3:21])[C:17]=1[C:18](=[O:20])[CH3:19].[OH-].[NH4+].[CH3:24][C:25]([CH3:27])=O>O>[CH3:12][C:13]1[NH:14][C:15]([CH:25]([CH3:27])[CH3:24])=[C:16]([CH3:21])[C:17]=1[C:18](=[O:20])[CH3:19] |f:4.5|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
548 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC=C(C1C(C)=O)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1/2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
by which time a yellow precipitate had formed
|
Type
|
DISSOLUTION
|
Details
|
redissolved
|
Type
|
CUSTOM
|
Details
|
was 37° C
|
Type
|
CUSTOM
|
Details
|
kept at 20° C
|
Type
|
CUSTOM
|
Details
|
The nearly colourless product separated as plates (662 mg, 92%)
|
Type
|
CUSTOM
|
Details
|
At 138° C.
|
Type
|
CUSTOM
|
Details
|
For analysis, it was recrystallized from aqueous ethanol as colourless plates, m.p. 165.5° C. or 171.5°-173° C.
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C1C(C)=O)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |